molecular formula C27H44O3 B1680783 Sarsasapogenin CAS No. 126-19-2

Sarsasapogenin

Cat. No. B1680783
CAS RN: 126-19-2
M. Wt: 416.6 g/mol
InChI Key: GMBQZIIUCVWOCD-WWASVFFGSA-N
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Description

Sarsasapogenin is a sapogenin from the Chinese medical herb Anemarrhena asphodeloides Bunge. It has antidiabetic, anti-oxidative, anticancer, and anti-inflammatory activities .


Synthesis Analysis

The main branching point in the biosynthesis of sarsasapogenins is farnesyl diphosphate (FPP). Squalene synthase catalyses the head-to-head condensation of two units of farnesyl diphosphate to create a 30-carbon linear squalene. Squalene is then transformed to squalene epoxide by squalene epoxidase .


Molecular Structure Analysis

Sarsasapogenin has a molecular formula of C27H44O3. Its average mass is 416.637 Da and its monoisotopic mass is 416.329041 Da .


Chemical Reactions Analysis

Sarsasapogenin is found as a glycoside in the roots of many species of monocotyledonous plant. The saponin from sarsaparilla (Smilax spp), sarsasaponin, yields the sapogenin, sarsasapogenin, upon acid hydrolysis .


Physical And Chemical Properties Analysis

Sarsasapogenin has a density of 1.11g/cm3 . It is soluble in ethanol .

Scientific Research Applications

Melanin Synthesis

Sarsasapogenin (SAR) has been identified as a promoter of melanin synthesis in murine melanocyte cells. It significantly increased melanin content without affecting tyrosinase and DOPAchrome tautomerase activities. SAR strongly stimulated the protein levels of tyrosinase and microphthalmia-associated transcription factor, suggesting its role in inducing melanogenesis through these pathways (Moon, Kim, & Kim, 2012).

Antitumor Activity

Sarsasapogenin demonstrated antitumor activity by inducing apoptosis in HeLa cells. The compound led to cell cycle arrest in G2/M phase, perturbations in the mitochondrial membrane, upregulation of cytochrome c, and activation of caspases. It also activated Unfolded Protein Response signaling pathways, suggesting a role in both reactive oxygen species-mediated mitochondrial dysfunction and endoplasmic reticulum stress cell death (Shen et al., 2013).

Pharmacological Potentials

Sarsasapogenin has shown a range of pharmacological potentials, including anti-inflammatory, anticancer, antidiabetic, anti-osteoclastogenic, and neuroprotective activities. It has also been noted for its potential in treating precocious puberty. The review covers its metabolism, pharmacokinetics, and possible structural modifications, providing insights into its potential as a future drug molecule (Mustafa et al., 2022).

Cognitive and Anti-inflammatory Effects

Sarsasapogenin derivatives, like AA13, have been reported to ameliorate Aβ-induced cognitive deficits, potentially through improving neuroglial capacity on Aβ clearance and anti-inflammation (Huang et al., 2017). Additionally, it suppressed Aβ overproduction induced by high glucose in HT-22 cells, potentially through activation of PPARγ and downregulation of BACE1 (Zhang et al., 2018).

Antidepressant Activity

Sarsasapogenin has shown antidepressant-like effects in experimental models of depression. It significantly shortened immobility time in the forced swimming test and decreased escape deficits in the learned helplessness paradigm in rats, without affecting locomotor activity (Ren et al., 2007).

Neuroprotective Agents

Novel sarsasapogenin derivatives have been synthesized and evaluated as neuroprotective agents. Certain derivatives displayed both notable neuroprotective activity and NO production inhibitory activity. This suggests sarsasapogenin as a promising lead compound for neuroprotection and the treatment of related disorders (Pan et al., 2017).

Safety And Hazards

Sarsasapogenin is toxic and can cause moderate to severe irritation to the skin and eyes. It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Sarsasapogenin has emerged as a promising molecule due to its diverse pharmacological activities. More comprehensive preclinical studies, clinical trials, drug delivery, formulations of effective doses in pharmacokinetics studies, evaluation of adverse effects, and potential synergistic effects with other drugs need to be thoroughly investigated to make sarsasapogenin a potential molecule for future drug development .

properties

IUPAC Name

(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3/t16-,17-,18+,19-,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBQZIIUCVWOCD-WWASVFFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00903921
Record name Sarsagenin
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Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sarsasapogenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030024
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Product Name

Sarsasapogenin

CAS RN

126-19-2
Record name Sarsasapogenin
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Record name Sarsagenin [INN]
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Record name Sarsagenin
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Record name Sarsagenin
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Record name (25S)-5β-spirostan-3β-ol
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Record name SARSAGENIN
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Record name Sarsasapogenin
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Melting Point

200 - 201.5 °C
Record name Sarsasapogenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030024
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,960
Citations
NH Mustafa, M Sekar, S Fuloria, MY Begum, SH Gan… - Molecules, 2022 - mdpi.com
… Sarsasapogenin has been reported for many pharmacological actions … sarsasapogenin. Hence, the phytochemistry, biosynthesis and physicochemical characteristics of sarsasapogenin …
Number of citations: 25 www.mdpi.com
W Wang, Y Zhang, G Yao, W Wang, X Shang, Y Zhang… - Steroids, 2018 - Elsevier
… Although sarsasapogenin has extensive antitumor activity, the use of sarsasapogenin for … Developing new sarsasapogenin derivatives with potent antitumor efficacy through effective …
Number of citations: 13 www.sciencedirect.com
W Wang, D Wang, Z Wang, G Yao, X Li, P Gao… - European Journal of …, 2017 - Elsevier
… and C26 positions of sarsasapogenin has always been the … than their parent compound sarsasapogenin. Furthermore, the … -fold more potent than sarsasapogenin. Further studies of the …
Number of citations: 32 www.sciencedirect.com
W Bao, H Pan, M Lu, Y Ni, R Zhang, X Gong - Cell biology international, 2007 - Elsevier
… sarsasapogenin-induced cell apoptosis was through arrest of cell cycle in G 2 /M phase. Hence we proposed that sarsasapogenin … apoptotic effects of sarsasapogenin on HepG2 cells. …
Number of citations: 57 www.sciencedirect.com
J Sandoval-Ramı́rez, S Meza-Reyes, RE del Rı́o… - Steroids, 2003 - Elsevier
Sapogenins from the 25R and 25S series show a marked difference on the E/F regioselectivity of the spiroketal cleavage with BF 3 /Ac 2 O. In contrast to the high yield of single E-ring …
Number of citations: 53 www.sciencedirect.com
YW Liu, YC Hao, YJ Chen, SY Yin… - Phytotherapy …, 2018 - Wiley Online Library
Rhizome of Anemarrhena asphodeloides Bunge (AA, family Liliaceae) has been widely used in China for thousands of years to treat febrile diseases and diabetes. Steroidal saponins …
Number of citations: 57 onlinelibrary.wiley.com
LX Ren, YF Luo, X Li, DY Zuo, YL Wu - … and Pharmaceutical Bulletin, 2006 - jstage.jst.go.jp
… the effects of sarsasapogenin from Anemarrhena asphodeloides … Our results showed that sarsasapogenin treatment at 12.5, … assays showed that sarsasapogenin produced a marked …
Number of citations: 73 www.jstage.jst.go.jp
P Kashyap, K Muthusamy, M Niranjan, S Trikha… - Steroids, 2020 - Elsevier
… Moreover, its secondary metabolite sarsasapogenin (SRS) was also selected for this multi-target study for the very first time. The current study demonstrated that sarsasapogenin …
Number of citations: 53 www.sciencedirect.com
L Wang, X Wang, X Yuan, B Zhao - Phytochemical analysis, 2011 - Wiley Online Library
… 3, and are the same as those for diosgenin and sarsasapogenin, respectivey. The structures of diosgenin and sarsasapogenin are given in Fig. 4, and we can see that there is only a …
RE Marker, E Rohrmann - Journal of the American Chemical …, 1940 - ACS Publications
In a recent communication1 we reported the successful conversion of sarsasapogenin to preg-nanediol-3 (a), 20 (a). The fact that this trans-formation can be accomplished by simple …
Number of citations: 108 pubs.acs.org

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